molecular formula C12H23ClN2O2 B1378069 8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride CAS No. 1427195-31-0

8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1378069
CAS No.: 1427195-31-0
M. Wt: 262.77 g/mol
InChI Key: RFBKNDDSLDVXMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride involves several steps. One common method starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through enantioselective construction or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions typically involve the use of inert gases such as nitrogen or argon and temperatures maintained at 2-8°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition .

Comparison with Similar Compounds

8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride is unique due to its specific structural features and biological activities. Similar compounds include:

Biological Activity

8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride (CAS Number: 1427195-31-0) is a bicyclic compound with significant potential in pharmaceutical applications, particularly as a precursor for the development of various bioactive molecules. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H23ClN2O2C_{12}H_{23}ClN_{2}O_{2} and a molecular weight of 226.32 g/mol. Its structure features a bicyclic framework that contributes to its biological interactions.

PropertyValue
CAS Number1427195-31-0
Molecular FormulaC₁₂H₂₃ClN₂O₂
Molecular Weight226.32 g/mol
Chemical StructureChemical Structure

Mechanisms of Biological Activity

The biological activity of 8-Amino-3-aza-bicyclo[3.2.1]octane derivatives primarily involves their interaction with various biological targets, including enzymes and receptors.

  • Antimicrobial Activity : Studies have shown that compounds related to this bicyclic structure exhibit significant antimicrobial properties, particularly against resistant strains of bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values indicate potent activity, with some derivatives achieving MIC values as low as 0.125 mg/dm³ against P. aeruginosa .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against β-lactamases, which are responsible for antibiotic resistance in various pathogens. Compounds derived from this bicyclic structure have shown synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several bicyclic compounds, including derivatives of 8-Amino-3-aza-bicyclo[3.2.1]octane. The results demonstrated that these compounds effectively inhibited the growth of multiple drug-resistant bacterial strains, suggesting their potential use as novel antimicrobial agents .

Study 2: Enzyme Inhibition

Research highlighted in PubMed explored the enzyme inhibition properties of bicyclic amines similar to 8-Amino-3-aza-bicyclo[3.2.1]octane. The study found that these compounds could effectively inhibit β-lactamases, thereby restoring the activity of β-lactam antibiotics against resistant bacterial strains .

Pharmacological Implications

The promising biological activities associated with 8-Amino-3-aza-bicyclo[3.2.1]octane derivatives suggest several pharmacological applications:

  • Development of Antibiotics : Given their efficacy against resistant bacteria, these compounds could serve as lead structures for new antibiotic formulations.
  • Combination Therapies : Their ability to enhance the effectiveness of existing antibiotics positions them well for use in combination therapies aimed at overcoming antibiotic resistance.

Properties

IUPAC Name

tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13;/h8-10H,4-7,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBKNDDSLDVXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 2
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 3
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 4
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 6
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride

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